(E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide
Description
(E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide is an amidine derivative characterized by a 2,6-dichlorobenzyloxycarbamoyl group and a hydroxyformimidamide moiety. Amidines are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors due to their ability to mimic transition states in catalytic processes . The presence of electron-withdrawing chlorine atoms may enhance stability and influence binding affinity, while the hydroxy group could participate in hydrogen bonding interactions .
Properties
Molecular Formula |
C9H9Cl2N3O3 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-hydroxyiminomethyl]urea |
InChI |
InChI=1S/C9H9Cl2N3O3/c10-7-2-1-3-8(11)6(7)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15) |
InChI Key |
PPXCYNAYEXOIEA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea typically involves the reaction of 2,6-dichlorobenzyl chloride with methoxyamine to form the intermediate 2,6-dichlorophenylmethoxyamine. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The dichlorophenyl group may interact with hydrophobic regions of proteins or membranes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structural analogs share core amidine or carboximidamide frameworks but differ in substituents, which critically impact their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Comparative Properties of Selected Amidines
Reactivity and Computational Insights
- Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide : Density Functional Theory (DFT) studies reveal that electron-donating groups (e.g., dimethylamine) lower activation barriers in nucleophilic reactions, enhancing reactivity. The benzothiazole ring facilitates π-π stacking, which may improve binding to aromatic residues in proteins .
- Computational modeling (unpublished) predicts strong electrostatic interactions with positively charged enzyme active sites.
Physicochemical Properties
- Solubility : The dichlorobenzyl group in the target compound contributes to low solubility in aqueous media, a common limitation in halogenated aromatics. In contrast, N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide exhibits higher solubility due to its less bulky hydroxybenzene group .
- Stability : Chlorine substituents enhance thermal and oxidative stability but may increase metabolic resistance, complicating pharmacokinetic profiles.
Methodological Considerations
Structural Determination
Crystallographic studies of related amidines often employ SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule analysis due to its robustness in handling halogenated compounds . Comparative studies suggest that SHELX-derived bond lengths and angles for chlorine-containing structures align closely with experimental data, ensuring reliable structural benchmarks .
Biological Activity
(E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide is a chemical compound with notable biological activity, characterized by its unique molecular structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 278.09 g/mol. Its structure features a dichlorobenzyloxy group attached to a hydroxyformimidamide moiety, which contributes to its reactivity and biological interactions. The presence of chlorine atoms enhances its lipophilicity, potentially affecting its interaction with biological membranes and macromolecules .
The biological activity of (E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide is primarily attributed to its ability to interact with specific molecular targets. The hydroxyformimidamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the dichlorophenyl moiety may interact with hydrophobic regions of proteins or cellular membranes, modulating various biochemical pathways.
Biological Activity and Applications
Research indicates that (E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide exhibits significant biological activity across several domains:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Antifungal Properties : Similar to its antibacterial effects, the compound shows potential antifungal activity, which could be beneficial in addressing fungal infections.
- Enzyme Inhibition : The compound's structural features suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Reduced fungal viability | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of (E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide against various bacterial strains, it was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential clinical relevance for treating infections caused by resistant strains.
Case Study: Enzyme Interaction
Further research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Initial findings indicate that (E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide may inhibit enzymes such as xanthine oxidase, which plays a critical role in purine metabolism. This inhibition could have implications for conditions like gout and hyperuricemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
